molecular formula C18H17NO3 B12930349 3-(Pyridin-4-yl)propyl 2H-chromene-3-carboxylate

3-(Pyridin-4-yl)propyl 2H-chromene-3-carboxylate

Cat. No.: B12930349
M. Wt: 295.3 g/mol
InChI Key: VUUIPQBHNDBYNZ-UHFFFAOYSA-N
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Description

3-(Pyridin-4-yl)propyl 2H-chromene-3-carboxylate is a heterocyclic compound that combines a pyridine ring and a chromene moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-4-yl)propyl 2H-chromene-3-carboxylate typically involves a multi-step process. One efficient method is a one-pot synthesis involving a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) . This method avoids traditional recrystallization and chromatographic purification methods, making it more sustainable and cost-effective.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be applied, focusing on reducing toxic waste and using environmentally compatible materials.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-4-yl)propyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene derivatives with additional oxygen-containing groups, while reduction may yield more saturated compounds.

Scientific Research Applications

3-(Pyridin-4-yl)propyl 2H-chromene-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyridin-4-yl)propyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-4-yl)propyl 2H-chromene-3-carboxylate is unique due to its specific combination of a pyridine ring and a chromene moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

3-pyridin-4-ylpropyl 2H-chromene-3-carboxylate

InChI

InChI=1S/C18H17NO3/c20-18(21-11-3-4-14-7-9-19-10-8-14)16-12-15-5-1-2-6-17(15)22-13-16/h1-2,5-10,12H,3-4,11,13H2

InChI Key

VUUIPQBHNDBYNZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)OCCCC3=CC=NC=C3

Origin of Product

United States

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